

# Spectroscopic Profile of 3-Bromo-3-methyl-2-butanone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Bromo-3-methyl-2-butanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-bromo-3-methyl-2-butanone**. The information is tailored for professionals in research and development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document aims to serve as a foundational resource for the identification, characterization, and utilization of this compound in scientific applications.

## Chemical Structure and Properties

- IUPAC Name: 3-bromo-3-methylbutan-2-one
- Chemical Formula:  $C_5H_9BrO$  [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 165.03 g/mol [\[1\]](#)[\[2\]](#)
- CAS Number: 2648-71-7 [\[1\]](#)[\[2\]](#)

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-bromo-3-methyl-2-butanone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.46	Singlet	3H	Acetyl group methyl protons (CH <sub>3</sub> -C=O)
1.89	Singlet	6H	Gem-dimethyl protons (C(CH <sub>3</sub> ) <sub>2</sub> -Br)

Data sourced from Organic Syntheses Procedure, where the solvent was CDCl<sub>3</sub>.[\[4\]](#)

<sup>13</sup>C NMR Data (Predicted)

Due to the absence of readily available experimental data, the following chemical shifts are predicted based on the analysis of similar structures and known substituent effects. The presence of the electronegative bromine atom and the carbonyl group are the primary influences on the chemical shifts.

Chemical Shift (δ) ppm	Carbon Assignment
~200-205	Carbonyl carbon (C=O)
~60-65	Quaternary carbon (C-Br)
~30-35	Acetyl methyl carbon (CH <sub>3</sub> -C=O)
~25-30	Gem-dimethyl carbons (C(CH <sub>3</sub> ) <sub>2</sub> )

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **3-bromo-3-methyl-2-butanone** is expected to be dominated by a strong absorption band characteristic of the carbonyl group.

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~1715-1735	C=O stretch (ketone)
~2975-2850	C-H stretch (alkane)
~1450-1350	C-H bend (alkane)
~700-500	C-Br stretch

## Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom and methyl or acetyl groups. The presence of bromine would result in a characteristic M+2 isotopic pattern.

m/z Ratio	Fragment Ion
164/166	[M] <sup>+</sup> (Molecular ion)
149/151	[M - CH <sub>3</sub> ] <sup>+</sup>
121/123	[M - CH <sub>3</sub> CO] <sup>+</sup>
85	[M - Br] <sup>+</sup>
43	[CH <sub>3</sub> CO] <sup>+</sup> (Base Peak)

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample like **3-bromo-3-methyl-2-butanone**.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Dissolve approximately 5-10 mg of **3-bromo-3-methyl-2-butanone** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **Data Acquisition:**
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of  $^{13}\text{C}$ .
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum and reference the chemical shifts to the internal standard.

#### Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- **Instrument Setup:** Place the salt plates in the sample holder of the FTIR spectrometer.
- **Data Acquisition:** Record a background spectrum of the clean salt plates. Then, acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

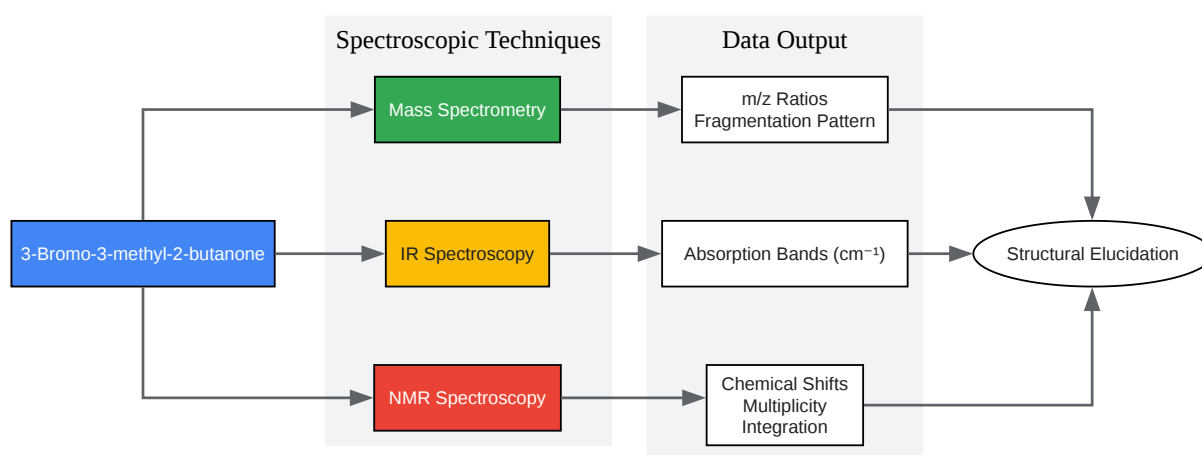
#### Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this is typically done via direct injection or through a gas chromatography (GC) interface.

- Ionization: Ionize the sample molecules. Electron ionization (EI) is a common method for this type of compound.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their  $m/z$  ratio.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

## Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow for the spectroscopic characterization of **3-bromo-3-methyl-2-butanone**.



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Spectroscopic analysis workflow.

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## References

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- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-3-methyl-2-butanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330662#3-bromo-3-methyl-2-butanone-spectroscopic-data-nmr-ir-ms]

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)